molecular formula C18H20O B1360515 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone CAS No. 898790-75-5

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Cat. No.: B1360515
CAS No.: 898790-75-5
M. Wt: 252.3 g/mol
InChI Key: NAKXEIZZHJUNOM-UHFFFAOYSA-N
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Description

“2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .


Molecular Structure Analysis

The molecular structure of “2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to resources like ChemSpider .

Scientific Research Applications

Supramolecular Structures

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone has been studied for its supramolecular structures. Research on similar compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, reveals their crystallization behaviors and hydrogen bond formations, contributing to the understanding of molecular assemblies and interactions (Low et al., 2002).

Stereochemistry and Bonding

Investigations into the stereochemistry and bonding of compounds related to this compound, like 2-(inden-3-yl)-4,6-di-tert-butylphenol and its titanium derivatives, help in understanding the molecular conformation and chemical reactivity of such compounds (Turner et al., 2003).

Synthesis of Schiff Base Ligands

The compound's analogs have been used in synthesizing Schiff base ligands, which are crucial in developing coordination compounds with potential applications in catalysis and material science (Pogány et al., 2017).

Photostability Studies

Research on similar molecules, such as 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone, has shed light on the photostability of these compounds, which is significant in the development of materials for optical and electronic applications (El-Daly et al., 2011).

Reaction Mechanisms

Investigations into the reaction mechanisms of compounds structurally similar to this compound, like 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, enhance our understanding of organic synthesis and chemical transformations (Bonacorso et al., 2003).

Copper(I)-Catalyzed Transformations

The compound's analogs have been used in copper(I)-catalyzed transformations, contributing to advancements in organic synthesis and the development of new chemical reactions (Xu et al., 2010).

Future Directions

The future directions of “2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone” are not clear from the available sources. It’s currently available for experimental or research use , which suggests it may have potential applications in scientific research.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKXEIZZHJUNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644077
Record name 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-75-5
Record name 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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